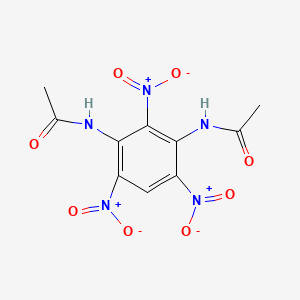
N,N'-(2,4,6-Trinitro-1,3-phenylene)diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide is a chemical compound known for its energetic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide typically involves the nitration of precursor compounds. One common method is the nitration of 4,6-dinitrobenzene-1,3-diamine using a mixture of concentrated nitric and sulfuric acids . This reaction introduces nitro groups into the aromatic ring, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
科学研究应用
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
作用机制
The mechanism of action of N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates. The compound’s energetic properties are attributed to the release of energy during these reactions, which can be harnessed for various applications .
相似化合物的比较
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another well-known energetic material with similar nitro groups but different structural properties.
1,3,5-Trinitrobenzene: Shares the trinitro substitution pattern but lacks the acetamide groups.
2,4,6-Trinitroaniline: Contains nitro groups and an amine group, differing in its reactivity and applications.
Uniqueness
N,N’-(2,4,6-Trinitro-1,3-phenylene)diacetamide is unique due to the presence of both nitro and acetamide groups, which confer distinct chemical properties and reactivity. Its combination of high energy density and stability makes it suitable for specialized applications in materials science and explosives.
属性
CAS 编号 |
88106-06-3 |
|---|---|
分子式 |
C10H9N5O8 |
分子量 |
327.21 g/mol |
IUPAC 名称 |
N-(3-acetamido-2,4,6-trinitrophenyl)acetamide |
InChI |
InChI=1S/C10H9N5O8/c1-4(16)11-8-6(13(18)19)3-7(14(20)21)9(12-5(2)17)10(8)15(22)23/h3H,1-2H3,(H,11,16)(H,12,17) |
InChI 键 |
HVDCMVWRULMAQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



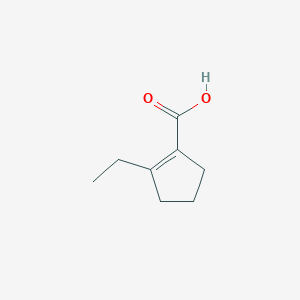

![2,5-Bis[7-(dimethylamino)hepta-2,4,6-trien-1-ylidene]cyclopentan-1-one](/img/structure/B14403480.png)
![2-(1-Ethoxydecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14403487.png)


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)

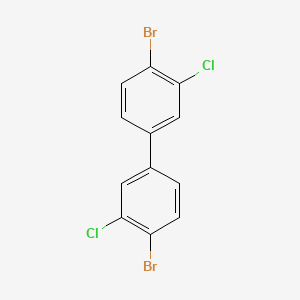

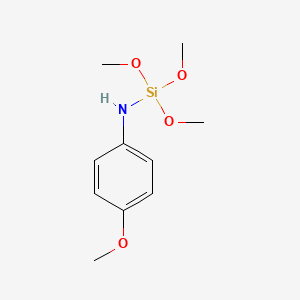
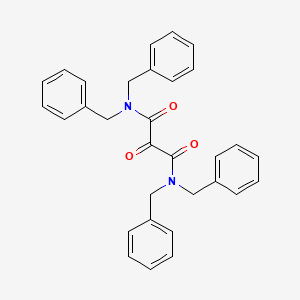
![Methyl 3-[(benzyloxy)amino]-2-methylpropanoate](/img/structure/B14403550.png)
